2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Description
Propriétés
IUPAC Name |
2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKYHZYIWYMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-(methylthio)pyrimidine with thiourea in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Single-Step Cyclization
A prominent method involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates under mild conditions. This approach forms the thiazolo[5,4-d]pyrimidine core in a single step, accommodating diverse functionalized isothiocyanates (e.g., aryl or alkyl derivatives) to yield substituted analogs . The reaction proceeds via nucleophilic attack of the isothiocyanate on the pyrimidine ring, followed by cyclization to form the fused bicyclic system.
Key advantages :
-
High functional group tolerance
-
Good to excellent yields (70–90%)
-
Avoidance of harsh reaction conditions
Functionalization Reactions
Intermediates generated from cyclization can undergo further functionalization. For example, reaction with alkyl or arylamine nucleophiles introduces substituents at the 2- or 7-positions, enabling the synthesis of 2,7-diamino derivatives . This step leverages the reactivity of the pyrimidine nitrogen and thiazole sulfur atoms, allowing modular structural modifications.
Functionalization and Structural Modifications
The compound’s reactivity is influenced by its fused heterocyclic framework, enabling diverse chemical transformations.
Substituent Effects
Substitution patterns at positions 2, 5, and 7 significantly impact biological activity. For instance, aryl groups (e.g., phenyl or heteroaryl) at position 2 enhance hydrophobic interactions, while electron-withdrawing groups (e.g., cyano) at position 5 modulate electronic properties . These modifications are critical for optimizing interactions with biological targets like adenosine receptors.
Analytical Characterization
Structural confirmation is achieved through 1H NMR spectroscopy , which reveals diagnostic signals for the thiazolo-pyrimidine core. For example:
-
4.41 ppm (s, 2H) : CH₂ group in arylmethyl-substituted derivatives
-
7.34–7.52 ppm (m) : Aromatic protons in substituted benzyl derivatives
-
11.26–11.89 ppm (s) : Exchangeable hydroxyl or amino protons
| Compound | Key NMR Shifts (ppm) | Analytical Data |
|---|---|---|
| 26 | 4.41 (CH₂), 11.26 (OH) | C: 49.07%, H: 2.75%, N: 14.31% |
| 27 | 3.81 (OCH₃), 7.41–7.62 | C: 55.59%, H: 3.50%, N: 16.21% |
| 34 | 4.56 (CH₂), 8.14 (NH₂) | C: 46.32%, H: 2.59%, N: 18.00% |
Mechanistic Insights
Mechanistic studies highlight nucleophilic addition and cyclization as key steps. For analogous systems, reaction pathways involve:
-
Enol formation : Acidic or basic conditions generate enol intermediates from carbonyl precursors .
-
Nucleophilic attack : The enol attacks electrophilic sites (e.g., aldehyde carbonyls) to form adducts .
-
Dehydration and heterocyclization : Loss of water or small molecules drives ring closure, forming the bicyclic framework .
While direct mechanistic data for 2-Amino-6H- thiazolo[5,4-d]pyrimidin-7-one is limited, its structural similarity to related thiadiazolopyrimidines suggests comparable reaction pathways.
Biological Relevance and SAR
The compound’s structural features enable interactions with adenosine receptors, particularly A₁ and A₂A subtypes . Key SAR findings include:
-
Position 2 substitutions : Arylmethyl groups enhance lipophilicity, improving receptor affinity .
-
Position 5 modifications : Electron-withdrawing groups (e.g., cyano) at this position increase selectivity for A₁ over A₂A receptors .
-
Position 7 functionalization : Amino groups contribute to hydrogen bonding, critical for binding to receptor pockets .
| Substituent (Position 2) | Substituent (Position 5) | A₁ Affinity (pKi) | A₂A Affinity (pKi) |
|---|---|---|---|
| Phenyl | Unsubstituted phenyl | 7.2 | 6.8 |
| Phenyl | 3-CN phenyl | 8.1 | 5.9 |
| Furan-2-yl | 5-Methyl-furan-2-yl | 7.8 | 6.2 |
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Cancer Therapy :
- Recent research has identified the compound as a potential dual inhibitor targeting the adenosine A2A receptor and CD73, which are crucial in cancer immunotherapy. Compounds that can inhibit these targets are being explored for their ability to enhance anti-tumor immunity by blocking adenosine signaling pathways .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study Analysis
A series of studies have evaluated the biological activity of this compound derivatives:
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods that allow for structural modifications to optimize biological activity. Techniques include:
Mécanisme D'action
The mechanism of action of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Core Structural Variations
The thiazolo[5,4-d]pyrimidine core is shared among analogues, but substituents at positions 2, 5, and 7 dictate functional differences:
Solubility and Reactivity
- This compound: The amino group increases hydrophilicity and nucleophilicity, favoring aqueous solubility and hydrogen-bond interactions in biological systems.
- 7-Thione Analogues : The thione group (C=S) enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways but reducing solubility compared to the ketone variant .
Activité Biologique
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and has implications in various therapeutic areas, including antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N4OS, indicating the presence of nitrogen, sulfur, and oxygen atoms within its structure. The thiazolo and pyrimidine rings contribute to its unique chemical properties and biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing notable cytotoxicity:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 4.5 | 10.0 | 15.0 |
| MDA-MB-231 (Breast) | 3.8 | 9.5 | 14.0 |
| HT-29 (Colon) | 5.0 | 11.0 | 16.0 |
These results suggest that the compound may selectively inhibit the proliferation of certain tumor cells while exhibiting lower toxicity towards normal cells .
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK1. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, compounds with similar thiazolo-pyrimidine structures have been shown to target multiple pathways involved in tumor progression and survival.
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. A study assessed its efficacy against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents .
Study on Anticancer Properties
A comprehensive investigation was conducted on a series of thiazolo[4,5-d]pyrimidine derivatives including this compound. The study involved screening against a panel of human tumor cell lines representing leukemia, melanoma, lung, colon, brain, ovary, breast, and prostate cancers. The results highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Research on Dual-Targeting Mechanism
Another study explored the design of dual-targeting agents combining the thiazolo[5,4-d]pyrimidine core with benzenesulfonamide groups aimed at inhibiting both CD73 and A2A adenosine receptors. While the compound showed high affinity for A2A receptors as an inverse agonist, it also demonstrated potential as a CD73 inhibitor . This dual-targeting strategy may enhance its therapeutic efficacy in cancer immunotherapy.
Q & A
Q. Basic Research Focus
- Enzyme Inhibition Assays : For xanthine oxidase (XO) inhibition, measure IC₅₀ values using spectrophotometric uric acid quantification at 295 nm. Compare against allopurinol (positive control) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Q. Advanced Research Focus
- Dual-Target Inhibition : Assess adenosine A2A receptor and CD73 blockade via competitive binding assays (radioligand displacement) and HPLC-based adenosine quantification .
How do computational tools enhance the design of thiazolo[5,4-d]pyrimidine-based inhibitors?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding poses in XO’s active site (PDB: 1N5X). Key interactions include hydrogen bonds with Arg880 and π-π stacking with Phe914 .
- ADMET Prediction : Employ SwissADME to optimize logP (<3) and topological polar surface area (>80 Ų) for blood-brain barrier exclusion and oral bioavailability .
What role do halogen substituents play in modulating biological activity?
Advanced Research Focus
Halogenation at C-5 or C-7 positions (e.g., Br, Cl) enhances lipophilicity and target binding. For example:
- Bromine at C-7 : Increases XO inhibition (IC₅₀ = 1.2 μM vs. allopurinol’s 2.1 μM) by strengthening hydrophobic interactions .
- Chlorine at C-5 : Improves metabolic stability (t₁/₂ > 4 h in human liver microsomes) .
Synthetic routes involve electrophilic halogenation in acetic acid with NaBr or I₂ (2 equivalents, 25°C) .
How can cyclization side products be minimized during heterocycle formation?
Q. Advanced Research Focus
- Reagent Control : Use p-methoxyphenyltetrachloride instead of halogens to direct cyclization via sulfur atom participation, reducing linear byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing transition states .
- Temperature Gradients : Stepwise heating (25°C → 80°C) during cyclization prevents premature intermediate precipitation .
What analytical challenges arise in purity assessment, and how are they addressed?
Q. Basic Research Focus
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect trace impurities (<0.1%).
- Residual Solvent Testing : Follow ICH Q3C guidelines with headspace GC-MS for acetonitrile (limit: 410 ppm) .
- Buffer Compatibility : Validate assays in ammonium acetate buffer (pH 6.5) to avoid false peaks .
How do structural modifications impact solubility and formulation?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
